molecular formula C7H7ClF3NS B1270776 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride CAS No. 4274-38-8

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride

Cat. No.: B1270776
CAS No.: 4274-38-8
M. Wt: 229.65 g/mol
InChI Key: FIAGYDIJZOWVAB-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is an organic compound with the molecular formula C7H6F3NS·HCl. It is a derivative of benzenethiol, featuring an amino group and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It’s known that the compound may be used in the synthesis of 6-trifluoromethyl-4h-1,4-benzothiazines , which suggests that its targets could be related to the biological pathways affected by these benzothiazines.

Mode of Action

It’s known that the compound can undergo condensation and oxidative cyclization with β-di-carbonyl compounds to synthesize 6-trifluoromethyl-4H-1,4-benzothiazines . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given its role in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines , it’s plausible that the compound could affect pathways related to the metabolism or signaling of these benzothiazines.

Result of Action

Given its role in the synthesis of 6-trifluoromethyl-4h-1,4-benzothiazines , it’s possible that the compound could induce changes in cellular processes related to the function of these benzothiazines.

Biochemical Analysis

Biochemical Properties

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines through condensation and oxidative cyclization with β-di-carbonyl compounds . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and detoxification processes. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through thiol-disulfide exchange reactions. This compound also impacts gene expression by altering the redox state of transcription factors, thereby influencing their DNA-binding activity. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its thiol group. This compound can inhibit or activate enzymes by forming covalent bonds with active site cysteine residues. It can also induce changes in gene expression by modifying the redox state of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription. These interactions result in alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling and metabolism without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and organ dysfunction. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferases and thioredoxin reductases, which play key roles in maintaining cellular redox balance. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of reactive oxygen species and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for elucidating its mechanisms of action and optimizing its use in research .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound within these compartments can affect its activity and function, leading to distinct cellular outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-Amino-4-(trifluoromethyl)benzenethiol with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of intermediates and catalysts to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride stands out due to the unique electronic effects of the trifluoromethyl group, which can enhance its stability and reactivity in various chemical reactions .

Properties

CAS No.

4274-38-8

Molecular Formula

C7H7ClF3NS

Molecular Weight

229.65 g/mol

IUPAC Name

2-amino-4-(trifluoromethyl)benzenethiol;hydron;chloride

InChI

InChI=1S/C7H6F3NS.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H

InChI Key

FIAGYDIJZOWVAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)N)S.Cl

Canonical SMILES

[H+].C1=CC(=C(C=C1C(F)(F)F)N)S.[Cl-]

Key on ui other cas no.

4274-38-8

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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